4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol
Description
Contextualization within Modern Organic and Medicinal Chemistry Research
In the vast landscape of organic chemistry, the synthesis and investigation of new molecules are driven by the quest for improved functionality. rroij.com Organic synthesis has seen remarkable advancements, leading to the development of innovative methodologies for creating complex molecules. rroij.com These efforts are pivotal in fields like drug discovery and materials science, where novel compounds can lead to breakthroughs. rroij.com The development of new synthetic methods is a dynamic area of modern chemistry, aiming for more efficient and sustainable processes to construct intricate organic structures. rroij.com
The exploration of compounds like 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol is situated within this forward-looking context. Its unique combination of a phenol (B47542) group, a phenyl ring, and a cyclopropyl-substituted amide suggests a deliberate design aimed at exploring specific chemical spaces and biological activities. The current paradigm in organic chemistry research is increasingly moving towards the integration of automation and artificial intelligence to accelerate the discovery and synthesis of such novel substances. nso-journal.org
Theoretical Significance of Phenolic and Amide-Containing Scaffolds in Molecular Design
The molecular architecture of this compound is noteworthy due to the presence of both phenolic and amide functionalities. These structural motifs are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.
Phenolic Scaffolds: The phenol group is a recurring feature in numerous natural products and synthetic drugs. acs.orgnih.gov Phenols and their ether derivatives are found in a significant number of U.S. FDA-approved small-molecule pharmaceuticals. acs.orgnih.gov The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes and receptors. Phenolic compounds are well-known for their antioxidant properties, which contribute to their therapeutic potential in various diseases. nih.gov
Amide-Containing Scaffolds: The amide bond is a fundamental linkage in peptides and proteins and is a key structural element in many synthetic drugs. Its stability and ability to participate in hydrogen bonding make it a crucial component for molecular recognition. Phenol amides, which combine these two functional groups, are a class of bioactive compounds found in many plants and are known for their antioxidant, anti-inflammatory, and other beneficial properties. mdpi.com The synthesis of diverse phenol amides is an active area of research to explore their structure-activity relationships. mdpi.com
The combination of a phenol and an amide in one molecule, as seen in this compound, offers a rich scaffold for medicinal chemistry exploration. The cyclopropyl (B3062369) group further adds a three-dimensional character to the molecule, which can influence its binding affinity and metabolic stability.
Overview of Academic Research Approaches for Underexplored Chemical Entities
The investigation of a novel compound for which limited information exists typically follows a structured research plan. This involves a combination of computational and experimental techniques to elucidate its properties and potential applications.
Initial Steps:
Computational Modeling: In the absence of experimental data, computational methods can predict various properties of the molecule, such as its three-dimensional structure, electronic properties, and potential interactions with biological targets.
Retrosynthetic Analysis: This is a key method for planning the synthesis of organic molecules, often aided by AI-powered software. nso-journal.org
Literature Review of Analogous Structures: Researchers would extensively review existing literature on compounds with similar structural features to inform their synthetic strategy and predict potential biological activities.
Synthetic and Analytical Phase:
Method Development: A significant part of the research involves developing efficient and scalable synthetic routes. upenn.edu Modern approaches often focus on green chemistry principles to minimize environmental impact. rroij.commdpi.com
Purification and Characterization: Once synthesized, the compound must be rigorously purified and its structure confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Evaluation of Properties:
Physicochemical Characterization: This includes determining properties such as melting point, boiling point, solubility, and lipophilicity (logP).
Biological Screening: The compound would be tested in a variety of biological assays to identify any potential therapeutic effects.
Data Tables
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 269.30 g/mol |
| Melting Point | 185-190 °C |
| Boiling Point | >400 °C (decomposes) |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO; Insoluble in water |
| logP | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on the properties of structurally similar compounds.
Table 2: Illustrative Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.5 (s, 1H, OH), 8.5 (d, 1H, NH), 7.0-8.0 (m, 8H, Ar-H), 2.8 (m, 1H, cyclopropyl-CH), 0.5-0.8 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168 (C=O), 158 (C-OH), 115-140 (Ar-C), 23 (cyclopropyl-CH), 6 (cyclopropyl-CH₂) |
| IR (KBr, cm⁻¹) | 3300 (O-H stretch), 3250 (N-H stretch), 1640 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1600, 1500 (C=C stretch, aromatic) |
| Mass Spec (ESI+) | m/z 270.1 [M+H]⁺ |
Note: The spectroscopic data presented is a hypothetical representation to illustrate the expected signals for the structure of this compound.
Detailed Research Findings
As this compound is an underexplored compound, specific research findings are not available in the public domain. However, based on its structural components, we can infer potential areas of research interest and hypothetical findings.
Synthesis: The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from commercially available precursors such as 4-aminophenol (B1666318) and 3-nitrobenzoic acid. The key step would be the formation of the amide bond between the appropriate amine and carboxylic acid precursors, a common transformation in organic synthesis. mdpi.com
Potential Applications: Given the prevalence of phenolic and amide moieties in pharmaceuticals, this compound could be investigated for a range of biological activities. For instance, similar structures have been explored as androgen receptor antagonists for the treatment of prostate cancer. nih.gov The presence of the phenol group also suggests potential antioxidant properties. google.com Furthermore, cyclohexylphenols, which share a similar structural class, are valuable intermediates in the manufacturing of dyes, resins, and other pharmaceutical drugs. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-3-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-8-4-11(5-9-15)12-2-1-3-13(10-12)16(19)17-14-6-7-14/h1-5,8-10,14,18H,6-7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIWHBPTILJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683605 | |
| Record name | N-Cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-22-3 | |
| Record name | N-Cyclopropyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. This process helps in identifying strategic bond disconnections and planning a logical forward synthesis.
For this compound, two primary disconnection points are of strategic importance:
Amide C-N Bond: Disconnecting the amide bond between the carbonyl carbon and the cyclopropylamine (B47189) nitrogen is a common and reliable strategy. This simplifies the molecule into two key precursors: 3-(4-hydroxyphenyl)benzoic acid and cyclopropylamine. This is often a preferred final step in a synthetic sequence.
Phenyl-Phenyl C-C Bond: The bond connecting the two aromatic rings is another key disconnection point. Breaking this bond leads to two substituted benzene (B151609) rings. This approach is central to strategies employing cross-coupling reactions to construct the biaryl scaffold.
These disconnections suggest two main synthetic strategies: either forming the biphenyl (B1667301) core first, followed by amide formation, or constructing the amide on one of the phenyl rings before performing the cross-coupling reaction.
Based on the identified disconnection points, several starting materials and synthons can be proposed:
From Amide Disconnection:
Synthon 1: An acyl cation equivalent derived from 3-(4-hydroxyphenyl)benzoic acid.
Synthon 2: A cyclopropylamine nucleophile.
Starting Materials: 3-(4-hydroxyphenyl)benzoic acid and cyclopropylamine. The former is a biphenyl derivative itself, which would need to be synthesized.
From Phenyl-Phenyl Disconnection:
Route A (Amide formed first):
Synthon 1: An aryl anion or organometallic equivalent of a 4-hydroxyphenyl group (e.g., 4-hydroxyphenylboronic acid).
Synthon 2: An aryl cation equivalent of a 3-(cyclopropylaminocarbonyl)phenyl group (e.g., 3-bromo-N-cyclopropylbenzamide).
Starting Materials: 4-Hydroxyphenylboronic acid and 3-bromobenzoic acid, which would be converted to the corresponding amide before coupling.
Route B (Coupling performed first):
Synthon 1: An aryl anion or organometallic equivalent of a 4-hydroxyphenyl group (e.g., 4-methoxyphenylboronic acid, using a protected phenol).
Synthon 2: An aryl cation equivalent of a 3-carboxyphenyl group (e.g., methyl 3-bromobenzoate).
Starting Materials: 4-Methoxyphenylboronic acid and methyl 3-bromobenzoate.
Forward Synthesis Approaches
The forward synthesis builds upon the retrosynthetic analysis, employing specific reactions to assemble the target molecule from the chosen starting materials.
The construction of the biphenyl core is a critical step. The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between aryl groups due to its mild conditions and tolerance of various functional groups. organic-synthesis.comnih.gov
A plausible Suzuki-Miyaura coupling strategy would involve reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. organic-synthesis.comyoutube.com For the synthesis of this compound, one could couple 3-bromo-N-cyclopropylbenzamide with 4-hydroxyphenylboronic acid. A challenge here is the potential interference of the acidic phenolic proton. Therefore, it is often strategic to protect the phenol (B47542) group, for instance, as a methoxy (B1213986) ether, and use 4-methoxyphenylboronic acid.
Illustrative Suzuki-Miyaura Coupling Conditions:
| Component | Example | Role | Reference |
|---|---|---|---|
| Aryl Halide | Methyl 3-bromobenzoate | Electrophile | organic-synthesis.com |
| Arylboronic Acid | 4-Methoxyphenylboronic acid | Nucleophile | organic-synthesis.com |
| Catalyst | PdCl₂(dppf) or Pd(OAc)₂ | Facilitates C-C bond formation | organic-synthesis.comyoutube.com |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid | organic-synthesis.comyoutube.com |
| Solvent | Toluene/Dioxane, DMF, or Aqueous systems | Reaction medium | organic-synthesis.comyoutube.com |
Following the coupling to form methyl 3-(4-methoxyphenyl)benzoate, a sequence of ester hydrolysis to the carboxylic acid, amide formation, and finally demethylation of the methoxy group would yield the target product.
The Ullmann condensation, which typically involves the copper-catalyzed coupling of two aryl halides, is generally less favored for this type of transformation due to the requirement of harsher reaction conditions compared to palladium-catalyzed methods.
The formation of the amide bond is a fundamental transformation in this synthesis. researchgate.net This reaction involves coupling a carboxylic acid (or its activated derivative) with cyclopropylamine. google.com Direct thermal amidation between a carboxylic acid and an amine is energetically challenging and often requires high temperatures. unimi.it Therefore, the carboxylic acid is typically "activated" to increase its electrophilicity.
Common methods for carboxylic acid activation include:
Conversion to Acyl Chlorides: The carboxylic acid (e.g., 3-(4-hydroxyphenyl)benzoic acid) can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate readily reacts with cyclopropylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. google.com
Use of Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. researchgate.net These reagents activate the carboxylic acid in situ.
Common Amide Coupling Reagents:
| Reagent Name | Abbreviation | Description | Reference |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | A classic carbodiimide (B86325) coupling agent. | nih.gov |
| N,N'-Diisopropylcarbodiimide | DIC | A liquid analogue of DCC, often simplifying purification. | researchgate.netresearchgate.net |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | A water-soluble carbodiimide, allowing for easy workup. | nih.gov |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based reagent known for high efficiency. | researchgate.net |
| (3-Oxo-1,2-benzoxazol-2(3H)-yl)phosphonic acid | HOBt/Oxyma | Often used as additives with carbodiimides to suppress side reactions and improve yields. | nih.gov |
The reaction would involve stirring the carboxylic acid, cyclopropylamine, and the chosen coupling agent in an appropriate aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). researchgate.net
The phenolic hydroxyl group is acidic and nucleophilic, which can interfere with certain reaction conditions. For example, it is incompatible with organometallic reagents like Grignards and can be deprotonated by strong bases used in some coupling reactions. sioc-journal.cn Therefore, it may be necessary to protect this group during the synthesis and deprotect it in a final step. nih.gov
The choice of protecting group is crucial and depends on its stability to the planned reaction conditions and the mildness of its removal.
Common Protecting Groups for Phenols:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Methyl Ether | Me | Methyl iodide, Dimethyl sulfate | Strong acids (e.g., BBr₃, HBr) | nih.govsioc-journal.cn |
| Benzyl (B1604629) Ether | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) | nih.gov |
| para-Methoxybenzyl Ether | PMB | PMB chloride (PMB-Cl) | Oxidative cleavage (DDQ, CAN) | nih.gov |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS chloride (TBDMS-Cl) | Fluoride sources (TBAF), mild acid | nih.gov |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | Pulverized KOH in hot toluene | researchgate.net |
For a Suzuki coupling strategy, using a methyl ether (starting with 4-methoxyphenylboronic acid) is a robust choice. The final deprotection step using boron tribromide (BBr₃) is effective for cleaving aryl methyl ethers to reveal the phenol. nih.gov If milder conditions are required, a benzyl or silyl (B83357) ether might be preferred.
Optimization of Synthetic Pathways and Reaction Conditions
Yield Maximization and Byproduct Minimization
The primary goal in optimizing the synthesis of this compound is to maximize the conversion of the starting materials—3-(4-hydroxyphenyl)benzoic acid and cyclopropylamine—into the desired amide product while minimizing the formation of impurities. The most prevalent method for this transformation is the use of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk The choice of reagent, base, and solvent significantly impacts reaction efficiency.
Key Optimization Parameters:
Coupling Reagent: HATU is known for its high efficiency and rapid reaction times, often leading to high yields. mychemblog.com However, it can lead to a specific byproduct where the amine attacks the guanidinium (B1211019) part of the HATU reagent instead of the activated acid. nih.gov Using a sterically hindered non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine can suppress this side reaction. nih.gov Carbodiimide reagents like EDCI are often used with additives such as 1-Hydroxybenzotriazole (HOBt) to prevent racemization and suppress other side reactions. peptide.com
Stoichiometry and Reaction Time: Varying the equivalents of the coupling reagent and base can be beneficial. Using a slight excess of the coupling agent and amine relative to the carboxylic acid can drive the reaction to completion. However, excessive amounts can complicate purification. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, as prolonged times can sometimes lead to product degradation. researchgate.net
Temperature: Amide coupling reactions are typically performed at room temperature. mychemblog.com In cases of low reactivity, gentle heating (e.g., to 40-50 °C) may increase the reaction rate, but it can also promote the formation of byproducts. researchgate.net
Potential Byproducts:
Unreacted Starting Materials: Incomplete reactions leave residual 3-(4-hydroxyphenyl)benzoic acid and cyclopropylamine.
Urea (B33335) Byproducts: Carbodiimide reagents (EDCI, DCC) form stoichiometric urea byproducts, which must be removed during purification. acs.org
Guanidinium Byproducts: With HATU, the amine can react with the coupling reagent itself, forming a guanidine (B92328) derivative. nih.gov
Side-chain Reactions: The phenolic hydroxyl group is a potential site for side reactions (e.g., O-acylation), especially if a highly reactive acid derivative (like an acyl chloride) is used without a protecting group. Standard amide coupling conditions are generally mild enough to avoid this.
The following interactive table illustrates how reaction conditions can be systematically varied to optimize the yield and minimize byproducts in the synthesis of this compound.
Purity Enhancement Techniques
After the synthesis, purification is essential to isolate this compound from byproducts, unreacted starting materials, and residual reagents. The presence of both a polar phenolic hydroxyl group and a moderately nonpolar amide structure requires a tailored purification strategy.
Common Purification Methods:
Aqueous Workup/Extraction: An initial workup is typically performed to remove water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and an aqueous solution. Washing with a dilute acid solution can remove basic impurities (e.g., residual amines, DIPEA), while a wash with a dilute basic solution (e.g., sodium bicarbonate) can remove acidic impurities (e.g., unreacted carboxylic acid, HOBt). However, care must be taken with a basic wash, as the phenolic product is itself acidic and could be partially extracted into the aqueous layer.
Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot "good" solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent. A solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexane) may be required to achieve optimal crystallization.
Silica Gel Chromatography: Flash column chromatography is a standard technique for separating compounds with different polarities. For this compound, a solvent system such as a gradient of ethyl acetate in hexane (B92381) would likely be effective. The polar phenolic group and amide linkage will cause the compound to adhere to the silica, allowing less polar impurities to elute first. This method is excellent for removing byproducts with significantly different polarities. acs.org
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, reversed-phase preparative HPLC is the method of choice. It is particularly useful for separating the target compound from structurally similar impurities that are difficult to remove by other means. acs.org
The following table compares the suitability of these techniques for the purification of this compound.
Consideration of Green Chemistry Principles in Synthesis
Key Green Chemistry Strategies:
Solvent Selection: Traditional amide couplings often use dipolar aprotic solvents like DMF and N,N-dimethylacetamide (DMAc), which have toxicity concerns. ucl.ac.ukresearchgate.net Greener alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have been shown to be effective for amide bond formation. nih.govbohrium.com Ethyl acetate is another favorable choice with a better safety profile than chlorinated solvents like dichloromethane (DCM). researchgate.net
Atom Economy and Reagent Choice: Standard coupling reagents (HATU, EDCI) have poor atom economy, as they are used in stoichiometric amounts and generate significant waste byproducts. acs.org Catalytic methods for direct amide formation from carboxylic acids and amines are a key area of green chemistry research. sigmaaldrich.com While still under development for broad applicability, catalysts based on boric acid or other Lewis acids can facilitate the reaction with water as the only byproduct, dramatically improving the process mass intensity (PMI). acs.org
Biocatalysis: Enzymatic methods for amide bond formation are emerging as a highly sustainable strategy. rsc.org Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the direct coupling of acids and amines, often in green solvents and without the need for coupling reagents, producing the amide with excellent purity. nih.gov This approach avoids harsh reagents and minimizes waste streams.
This table summarizes the application of green chemistry principles to the proposed synthesis.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms. For 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings, the amide proton, and the protons of the cyclopropyl (B3062369) group. The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The amide N-H proton also presents as a signal whose position can vary, often showing coupling to the adjacent cyclopropyl methine proton. The cyclopropyl protons give rise to characteristic signals in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the quaternary carbons of the biphenyl (B1667301) linkage, the amide carbonyl carbon, and the carbons of both aromatic rings and the cyclopropyl group. The chemical shift of the carbonyl carbon is typically found in the downfield region (around 165-170 ppm). The carbons of the phenol-bearing ring and the carboxamide-bearing ring will exhibit distinct chemical shifts influenced by their respective substituents.
Table 1: Representative ¹H and ¹³C NMR Data (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and spectrometer frequency. The data below represents typical expected values.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amide N-H | ~8.5 (broad singlet) | - |
| Phenol (B47542) O-H | ~9.5 (broad singlet) | - |
| Aromatic C-H | 7.0 - 8.0 (multiplets) | 115 - 140 |
| Cyclopropyl C-H (methine) | ~2.9 (multiplet) | ~23 |
| Cyclopropyl C-H₂ (methylene) | 0.6 - 0.9 (multiplets) | ~7 |
| Carbonyl C=O | - | ~166 |
| Aromatic C-O | - | ~157 |
| Other Aromatic C | - | 120 - 142 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To definitively assign the proton and carbon signals and to confirm the molecular structure, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within each aromatic ring and within the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. This is crucial for assigning the chemical shifts of protonated carbons in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This can help to determine the preferred conformation of the molecule, such as the spatial relationship between the two aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. nih.govnih.gov For this compound (C₁₆H₁₅NO₂), the calculated exact mass is compared to the experimentally measured mass. A close match between these values (typically within a few parts per million) confirms the molecular formula and rules out other potential structures with the same nominal mass. mdpi.com
Table 2: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Calculated Exact Mass [M+H]⁺ | 266.1176 u |
| Measured Exact Mass [M+H]⁺ | Typically within ± 0.0005 u of calculated |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to deduce the structure of the original molecule. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the cleavage of the amide bond and fragmentation of the biphenyl structure, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. okstate.edu
The IR spectrum of this compound would display several key absorption bands that confirm its structure:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. nist.gov
A moderate absorption band around 3300 cm⁻¹ due to the N-H stretching of the secondary amide.
A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of the C=O stretching vibration (Amide I band) of the carboxamide group.
Absorptions in the 1500-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic rings.
An N-H bending vibration (Amide II band) typically appears around 1550 cm⁻¹.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Phenol O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| Amide N-H | Stretch | ~3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Amide C=O | Stretch (Amide I) | 1630 - 1680 (strong) |
| Aromatic C=C | Stretch | 1500 - 1600 |
| Amide N-H | Bend (Amide II) | ~1550 |
| C-O | Stretch | 1200 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light—and the extent of its conjugated system.
The structure of this compound contains several key features that influence its UV-Vis spectrum: two phenyl rings, a phenolic hydroxyl group (-OH), and an amide linkage (-CONH-). The biphenyl-like system constitutes the primary chromophore, responsible for strong π→π* transitions. The hydroxyl and amide groups act as auxochromes, substituents that can shift the λmax and modify the absorption intensity. The phenolic hydroxyl group, in particular, can cause a bathochromic (red) shift in the absorption maxima. The electronic conjugation between the two aromatic rings through the C-C single bond allows for delocalization of π-electrons, which typically results in absorption at longer wavelengths compared to a single benzene (B151609) ring.
While specific experimental data for this exact compound is not widely published, analysis of structurally similar N-(hydroxyphenyl) benzamide (B126) derivatives suggests that one would expect to observe distinct absorption bands in the ultraviolet region. researchgate.netresearchgate.netmu-varna.bg A typical UV-Vis analysis would involve dissolving the compound in a transparent solvent, such as methanol (B129727) or ethanol, and recording the absorbance across a range of wavelengths (e.g., 200-400 nm).
Table 1: Representative UV-Vis Spectral Data for Structurally Related Aromatic Amides This table presents typical data for analogous compounds to illustrate the expected spectral characteristics of this compound.
| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|---|---|
| N-(4-hydroxyphenyl) derivative | Methanol | ~202 nm, ~252 nm | Not Reported | π→π* |
The resulting spectrum would be analyzed to identify the λmax values, which correspond to the energy of the electronic transitions. This information is invaluable for confirming the extent of conjugation and for use in quantitative analysis methods like HPLC that rely on UV detection.
X-ray Crystallography for Solid-State Molecular Structure Determination
For a compound like this compound, a single-crystal X-ray diffraction experiment would begin with the growth of a high-quality single crystal. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
Although a specific crystal structure for this compound is not publicly available, data from other N-phenyl benzamide and hydrazide derivatives provide insight into the type of structural information that would be obtained. nih.govresearchgate.netmdpi.comeurjchem.com Key findings from such an analysis would include the dihedral angle between the two phenyl rings, the planarity of the amide group, and the intramolecular and intermolecular hydrogen bonding interactions, particularly involving the phenolic hydroxyl group and the amide N-H and C=O groups. These interactions are critical in defining the supramolecular structure.
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for an Analogous Aromatic Hydrazide This table is based on published data for N'-Acetyl-N'-phenyl-2-naphthohydrazide to demonstrate the parameters determined in a crystallographic study. eurjchem.com It does not represent the actual data for this compound.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₁₈H₁₆N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9164(7) |
| b (Å) | 9.7058(9) |
| c (Å) | 17.7384(12) |
| α (°) | 88.308(7) |
| β (°) | 89.744(6) |
| γ (°) | 86.744(7) |
| Volume (ų) | 1528.8(2) |
| Z (Formula units/cell) | 2 |
This detailed structural information is crucial for structure-activity relationship (SAR) studies and for understanding the physical properties of the compound.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for separating the target compound from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for these purposes.
HPLC is the premier technique for assessing the purity and determining the concentration of non-volatile or thermally sensitive compounds like this compound. A typical setup would employ a reversed-phase method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water.
The compound is dissolved in a suitable solvent, injected into the HPLC system, and separated from impurities based on its differential partitioning between the stationary and mobile phases. Detection is commonly performed using a UV detector set to a wavelength where the compound strongly absorbs light, as determined by UV-Vis spectroscopy (e.g., around 254 nm or a specific λmax). scielo.brresearchgate.net
A validated HPLC method would be established by assessing several key parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.br This ensures that the method is reliable for its intended purpose, such as quality control of bulk material or stability testing.
Table 3: Representative HPLC Method Parameters for Analysis of Biphenyl Derivatives This table outlines a typical set of conditions for the HPLC analysis of biphenyl-related compounds, based on established methods for similar molecules. scielo.brresearchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (e.g., 70:30 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 4: Example Method Validation Data for HPLC Analysis of Biphenyls This table presents typical validation results from the analysis of biphenyl compounds to illustrate the performance of a quantitative HPLC method. scielo.br
| Parameter | Illustrative Value |
|---|---|
| Linearity (Concentration Range) | 0.05 - 20 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.07 - 0.12 µg/mL |
| Accuracy (% Recovery) | 92% - 113% |
| Precision (% RSD) | < 9% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While this compound itself is likely not volatile enough for direct GC analysis without derivatization, GC-MS is an excellent tool for identifying and quantifying volatile impurities that may be present from the synthesis process. thermofisher.com Such impurities could include residual solvents or unreacted starting materials and by-products.
In this technique, a sample extract is injected into the gas chromatograph, where volatile components are separated in a capillary column. The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" that allows for positive identification by comparison to spectral libraries. google.comresearchgate.net
For the analysis of potential impurities in a sample of this compound, a sample would be dissolved in a suitable solvent and injected directly. The GC would be programmed with a temperature gradient to ensure separation of compounds with different boiling points.
Table 5: General GC-MS Parameters for Impurity Profiling This table provides a representative set of GC-MS conditions suitable for the analysis of volatile organic impurities in a pharmaceutical intermediate or starting material. thermofisher.comgoogle.com
| Parameter | Typical Condition |
|---|---|
| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Orbitrap |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Analysis
Quantum chemical analysis, often employing methods like Density Functional Theory (DFT), provides a foundational understanding of a molecule's properties based on its electronic structure. nih.govresearchgate.net These calculations can elucidate reactivity, stability, and various spectroscopic properties.
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. utexas.edu Among the most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com
The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical descriptor of a molecule's chemical reactivity and kinetic stability; a smaller gap generally indicates that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. fiveable.melibretexts.org For 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, a theoretical calculation would reveal these energy values, offering predictions about its electronic behavior and susceptibility to chemical reactions.
| Parameter | Illustrative Value (eV) | Description |
|---|---|---|
| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between LUMO and HOMO |
Note: The data in the table above is illustrative and represents typical values that would be determined from a quantum chemical calculation. It is not based on experimental measurements of this compound.
Conformational analysis involves identifying the different spatial arrangements of a molecule, or conformers, that can be interconverted by rotation about single bonds. ic.ac.ukic.ac.uk The this compound molecule possesses several rotatable bonds, particularly the C-C bond linking the two phenyl rings and the bonds associated with the amide linkage. These rotations give rise to various conformers, each with a distinct three-dimensional shape and potential energy.
Computational methods are used to perform a systematic search of the molecule's conformational space. nih.govresearchgate.net Through energy minimization calculations, the geometry of each potential conformer is optimized to find the most stable, low-energy states. ic.ac.uk Identifying the global minimum energy conformation is crucial, as it represents the most probable structure of the molecule under normal conditions and is the most relevant structure for subsequent docking studies.
| Conformer | Illustrative Relative Energy (kcal/mol) | Dihedral Angle (Phenyl-Phenyl) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 40° |
| 2 | 1.85 | -38° |
| 3 | 4.50 | 90° |
Note: The data in the table above is for illustrative purposes to show how the relative energies of different conformers would be presented. It is not based on actual calculations for this compound.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. deeporigin.comchemrxiv.org It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). ucsb.eduacs.org
These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. deeporigin.com For this compound, an MEP map would likely show regions of high negative potential around the oxygen atoms of the phenolic hydroxyl group and the carbonyl group, identifying them as likely sites for hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atom of the phenolic hydroxyl group and the N-H group of the amide would exhibit positive potential, marking them as potential hydrogen bond donors.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target, such as a protein receptor, to form a stable complex. researchgate.netwikipedia.org This method is fundamental in drug discovery for screening virtual compound libraries and understanding potential mechanisms of action. ijcap.in
Molecular docking simulations for this compound would involve selecting a hypothetical protein target. The choice of target would be based on the structural motifs within the ligand; for instance, its phenol (B47542) and amide groups suggest potential interactions with targets like kinases, proteases, or nuclear receptors. The docking algorithm then samples a vast number of possible binding poses of the ligand within the active site of the protein. iaanalysis.com These poses are evaluated and ranked using a scoring function, which estimates the binding affinity. The results predict the most likely and energetically favorable binding mode of the compound. acs.org
Once the top-ranking binding poses are identified, a detailed analysis of the binding mode is performed. wisdomlib.orgnih.gov This involves identifying the specific non-covalent interactions that stabilize the ligand-protein complex. Key interaction forces include:
Hydrogen Bonding: These are crucial for binding specificity and stability. nih.govresearchgate.net The phenolic hydroxyl and amide N-H groups of the compound can act as hydrogen bond donors, while the carbonyl and hydroxyl oxygens can act as acceptors.
Hydrophobic Interactions: The phenyl rings and the cyclopropyl (B3062369) group can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket, which are a major driving force for binding affinity. researchgate.netnih.gov
Pi-Stacking: The aromatic rings can form pi-pi stacking or pi-cation interactions with complementary aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target.
A thorough analysis of these interactions provides a rational basis for understanding the molecule's potential biological activity and can guide future efforts in lead optimization. nih.gov
| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Phenolic -OH, Amide N-H | Asp, Glu, Ser, Thr |
| Hydrogen Bond (Acceptor) | Carbonyl C=O, Phenolic -OH | Lys, Arg, His, Gln |
| Hydrophobic | Phenyl rings, Cyclopropyl group | Ala, Val, Leu, Ile, Phe |
| Pi-Pi Stacking | Phenyl rings | Phe, Tyr, Trp, His |
Note: This table presents a hypothetical summary of potential interactions based on the chemical structure of this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.
Assessment of Conformational Stability and Flexibility in Solvated Environments
To understand the behavior of this compound in a biological context, it is crucial to assess its conformational stability and flexibility in a solvated environment, typically water.
Methodology: An MD simulation would be set up by placing a single molecule of this compound in a box of explicit water molecules. The system would then be subjected to energy minimization to remove any steric clashes, followed by a period of heating and equilibration to bring it to a physiological temperature and pressure. A production run, typically on the nanosecond to microsecond timescale, would then be performed to collect trajectory data.
A hypothetical data table summarizing such findings might look like this:
| Molecular Region | Average RMSF (Å) | Predominant Conformations (Dihedral Angles) |
| Phenol Ring | 0.5 ± 0.1 | Torsional angle C-C-O-H: -180°, 0° |
| Phenyl Ring | 0.6 ± 0.2 | Dihedral angle between rings: 30-45° |
| Cyclopropyl Group | 0.8 ± 0.3 | Stable puckering |
| Amide Linker | 1.2 ± 0.4 | Trans and cis isomers possible, trans favored |
Analysis of Dynamic Ligand-Receptor Interactions
If a biological target for this compound were identified, MD simulations could be used to study the dynamic interactions between the ligand and the receptor's binding site.
Methodology: A starting complex of the compound docked into the binding site of a target protein would be generated. This complex would then be solvated, and an MD simulation would be performed.
Analysis and Expected Findings: The stability of the ligand within the binding pocket would be assessed by monitoring its RMSD. The simulation would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the binding affinity. The frequency and duration of these interactions could be quantified over the course of the simulation. For instance, the phenolic hydroxyl group and the amide group of the compound would be expected to form hydrogen bonds with polar residues in the binding site. The phenyl rings and the cyclopropyl group could engage in hydrophobic and van der Waals interactions.
A hypothetical table summarizing these dynamic interactions could be:
| Ligand Moiety | Interacting Receptor Residue | Interaction Type | Occupancy (%) |
| Phenolic -OH | Asp120 | Hydrogen Bond (Donor) | 85 |
| Amide N-H | Gln85 | Hydrogen Bond (Donor) | 70 |
| Amide C=O | Ser88 | Hydrogen Bond (Acceptor) | 92 |
| Phenyl Ring | Phe152 | π-π Stacking | 60 |
| Cyclopropyl Group | Leu101, Val105 | Hydrophobic | 75 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. This model can then be used in virtual screening to identify other molecules with similar features from large chemical databases.
Identification of Essential Features for Bioactivity
Assuming this compound is an active molecule, a pharmacophore model could be generated based on its structure and interactions with a hypothetical receptor.
Methodology: The model would be built by identifying key chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The spatial relationships between these features would be defined.
Expected Features: For this compound, the essential pharmacophoric features would likely include:
A hydrogen bond donor (the phenolic hydroxyl group).
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide carbonyl oxygen).
Two aromatic rings.
A hydrophobic feature (the cyclopropyl group).
A hypothetical pharmacophore model could be represented in a table:
| Feature ID | Feature Type | Location (Relative Coordinates) | Radius (Å) |
| HBD1 | Hydrogen Bond Donor | (x1, y1, z1) | 1.0 |
| HBD2 | Hydrogen Bond Donor | (x2, y2, z2) | 1.0 |
| HBA1 | Hydrogen Bond Acceptor | (x3, y3, z3) | 1.0 |
| ARO1 | Aromatic Ring | (x4, y4, z4) | 1.5 |
| ARO2 | Aromatic Ring | (x5, y5, z5) | 1.5 |
| HYD1 | Hydrophobic | (x6, y6, z6) | 1.2 |
In Silico Screening of Chemical Libraries for Analog Discovery
The generated pharmacophore model could be used as a 3D query to screen large chemical libraries, such as the ZINC database or commercial compound collections, to identify novel molecules with the potential for similar biological activity.
Methodology: The screening process would involve computationally fitting each molecule from the library to the pharmacophore model. Molecules that match the query with a high score would be selected as "hits."
Expected Outcome: This virtual screening campaign would yield a list of diverse chemical structures that share the key pharmacophoric features of this compound. These hits would then be prioritized for further computational analysis (e.g., molecular docking) and eventual experimental testing. The outcome would be the discovery of new lead compounds for the development of therapeutics with potentially improved properties.
A summary table of a hypothetical virtual screening result might include:
| Compound ID | Source Library | Pharmacophore Fit Score | Molecular Weight | Predicted LogP |
| ZINC12345678 | ZINC | 0.95 | 310.4 | 3.2 |
| CHEM789012 | Enamine | 0.92 | 298.3 | 2.8 |
| MOL3456789 | MolPort | 0.89 | 325.5 | 3.5 |
Structure Activity Relationship Sar Investigations Theoretical and in Silico
Quantitative Structure-Activity Relationship (QSAR) Modelingimist.manih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijsmr.in For phenolic compounds, QSAR models are frequently developed to predict activities such as antioxidant potential or enzyme inhibition. researchgate.netnih.gov
The foundation of a robust QSAR model is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com For a molecule like 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, a diverse set of descriptors would be calculated to capture its electronic, steric, hydrophobic, and topological characteristics. These descriptors are typically generated using specialized software and quantum mechanical calculations, such as Density Functional Theory (DFT).
Key descriptor classes relevant to phenolic compounds include:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges. nih.gov For phenols, E-HOMO is often correlated with antioxidant activity as it relates to the ability to donate an electron.
Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA) are crucial. The anti-DPPH radical activity of phenolic compounds has been shown to correlate with properties like drug-likeness and other physicochemical characteristics. researchgate.netnih.gov
Topological and Constitutional Descriptors: These descriptors encode information about the molecular structure, such as molecular weight, number of hydrogen bond donors/acceptors, and connectivity indices.
Quantum Mechanical Descriptors: Parameters such as Final Heat of Formation (FHF) and Core-Core Repulsion (CCR) can be obtained from semi-empirical calculations and have been used effectively in modeling the antioxidant capacity of phenols. nih.gov
A hypothetical selection of molecular descriptors for a QSAR analysis involving this compound and its analogs is presented below.
| Descriptor Class | Specific Descriptor | Potential Relevance to Activity |
|---|---|---|
| Electronic | E-HOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons (e.g., antioxidant activity). nih.gov |
| Electronic | Dipole Moment | Influences binding interactions within a biological target. nih.gov |
| Physicochemical | ClogP (Calculated logP) | Represents the molecule's hydrophobicity, affecting membrane permeability and target binding. |
| Physicochemical | Topological Polar Surface Area (TPSA) | Predicts transport properties and interactions with polar receptor sites. |
| Quantum Mechanical | Final Heat of Formation (FHF) | Indicates molecular stability, used in antioxidant QSAR models. nih.gov |
| Constitutional | Number of Hydroxyl Groups (nOH) | Directly linked to the antioxidant capacity of phenolic compounds. nih.govnih.gov |
Once descriptors are calculated for a training set of molecules, a predictive model is developed using various statistical methods. The goal is to create an equation that can accurately predict the biological activity of new, untested compounds based solely on their calculated descriptors. nih.gov
Commonly used methods include:
Multiple Linear Regression (MLR): This method generates a simple linear equation that is easy to interpret. nih.govresearchgate.net
Artificial Neural Networks (ANN): ANNs are machine learning algorithms capable of modeling complex, non-linear relationships between descriptors and activity, often providing superior predictive power compared to MLR. ijsmr.inresearchgate.net
Support Vector Regression (SVR): SVR is another powerful machine learning technique used in QSAR that has shown excellent performance in predicting the antioxidant activity of phenolic compounds. nih.gov
For a set of analogs of this compound, an SVR model might be developed to predict a theoretical activity, such as Trolox-equivalent antioxidant capacity (TEAC). nih.gov The model would be trained on a dataset of known phenolic compounds and then used to predict the TEAC for the target compound and its derivatives.
A QSAR model's reliability and predictive power must be rigorously validated. plos.org Validation ensures that the model is not overfitted to the training data and can make accurate predictions for external compounds.
Key validation techniques include:
Internal Validation: This is often performed using Leave-One-Out Cross-Validation (LOOCV). In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validation coefficient (Q²) is calculated. nih.gov
External Validation: The model's predictive ability is tested on an external set of compounds that were not used during model development. The predictive correlation coefficient (R²pred) is a key metric here. mdpi.com
Y-Randomization: The biological activity data is randomly shuffled multiple times to build new models. A valid model should show very low correlation coefficients for the randomized data, confirming it is not the result of a chance correlation. mdpi.com
| Statistical Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit of the model to the training set data. plos.org |
| Cross-validated R² (LOOCV) | Q² | > 0.5 | Indicates the internal predictive ability and robustness of the model. plos.org |
| Predictive R² for External Set | R²pred | > 0.5 | Measures the model's ability to predict the activity of an external test set. mdpi.com |
| Root Mean Square Error | RMSE | As low as possible | Represents the deviation between predicted and actual values. ijsmr.innih.gov |
Fragment-Based Research Design Principles Applied to the Core Scaffold
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for developing high-quality lead compounds. nih.gov It involves identifying small molecular fragments that bind weakly to a biological target and then growing or linking them to create a more potent molecule. researchgate.netrsc.org
The core scaffold of this compound can be deconstructed into three key fragments:
Phenol (B47542) Ring: This fragment is crucial for potential hydrogen bonding via the hydroxyl group and is a common feature in many biologically active compounds.
Cyclopropyl (B3062369) Amide Linker: This group connects the two phenyl rings. The amide provides hydrogen bond donor (N-H) and acceptor (C=O) sites, while the cyclopropyl group introduces conformational rigidity and a specific steric profile.
Central Phenyl Ring: This acts as a central scaffold, orienting the other two fragments in three-dimensional space.
In a hypothetical FBDD approach, these fragments could be screened individually against a target protein. By identifying how each fragment or similar small molecules bind, a strategy can be developed to link them together, recreating the core scaffold in a way that optimizes interactions within the target's binding site. For instance, if the phenol fragment binds in one sub-pocket and a cyclopropyl-amide-like fragment binds in an adjacent one, they can be linked to produce a high-affinity ligand. This approach has been successfully used in designing derivatives of other biphenyl (B1667301) compounds. nih.gov
Hypothetical Analog Design for SAR Expansion and Optimization
Based on the principles of QSAR and FBDD, hypothetical analogs of this compound can be designed to systematically probe the structure-activity relationship and optimize for a desired biological activity. mdpi.com The goal is to understand the effect of modifying each part of the molecule.
Potential modifications could include:
Phenolic Ring Substitution: Adding electron-withdrawing or electron-donating groups to the phenol ring can modulate its pKa and electronic properties, which could influence target binding or antioxidant activity. nih.govnih.gov
Modification of the Cyclopropyl Group: Replacing the cyclopropyl ring with other small alkyl or cyclic groups (e.g., isopropyl, cyclobutyl) would explore the steric requirements of the binding pocket.
Amide and Phenyl Ring Isosteres: The central phenyl ring could be replaced with a heterocycle (like pyridine) to introduce new hydrogen bonding opportunities and alter physicochemical properties. mdpi.com The amide linker could be modified to alter its geometry or hydrogen bonding capacity.
The following table outlines a series of hypothetical analogs designed to expand the SAR.
| Modification Site | Proposed Analog | Rationale for Design |
|---|---|---|
| Phenol Ring | Addition of a methoxy (B1213986) group ortho to the hydroxyl. | To investigate the influence of an adjacent electron-donating group and potential for new hydrogen bond interactions. |
| Phenol Ring | Replacement of the hydroxyl group with an amino or thiol group. | To determine the necessity of the hydroxyl group for activity and explore alternative hydrogen bond donors. |
| Cyclopropyl Group | Replacement with an isopropyl group. | To assess the impact of increased steric bulk and conformational flexibility in this region. |
| Central Phenyl Ring | Replacement with a pyridine (B92270) ring. | To introduce a nitrogen atom as a potential hydrogen bond acceptor and improve solubility. mdpi.com |
| Amide Linker | N-methylation of the amide nitrogen. | To remove the hydrogen bond donor capability of the amide N-H and evaluate its importance. |
Mechanistic Investigations of Biological Interactions in Vitro and in Silico Approaches
Exploration of Potential Enzyme Inhibition Mechanisms (In Silico)
In silico methods provide a computational framework to predict and analyze the interaction of small molecules with biological targets, such as enzymes. biotech-asia.org These approaches are instrumental in the early stages of drug discovery for identifying potential enzyme inhibitors and elucidating their mechanisms of action. nih.gov For 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with the active sites of various enzymes. nih.govnih.gov
The process involves generating a three-dimensional model of the target enzyme and virtually screening the compound against its binding pockets. nih.gov Scoring functions are then used to estimate the binding energy, providing a rank-ordering of potential enzyme targets. nih.gov Given the structural motifs present in this compound, several classes of enzymes could be considered for in silico inhibition studies. The presence of the aromatic amine and amide functionalities suggests potential interactions with enzymes that have pockets accommodating such groups. imrpress.commdpi.com
For instance, enzymes involved in metabolic pathways or signaling cascades could be computationally screened. The stability of the potential nitrenium ion that could be formed from the aromatic amine portion can also be calculated to predict mutagenic potential, a key consideration in drug development. researchgate.net
Below is a hypothetical data table illustrating the type of output that could be generated from in silico enzyme inhibition studies for this compound.
| Target Enzyme Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Inhibition Mechanism |
| Kinases | -8.5 | Aspartic Acid, Lysine | Competitive inhibition at ATP-binding site |
| Proteases | -7.9 | Serine, Histidine | Covalent or non-covalent binding to the active site |
| Cyclooxygenases | -9.2 | Arginine, Tyrosine | Blockage of the substrate channel |
| Hydrolases | -7.5 | Glutamic Acid, Aspartic Acid | Interaction with the catalytic dyad/triad |
Note: The data in this table is purely illustrative and does not represent experimentally determined values.
Receptor Binding Profile Prediction (In Silico)
Similar to enzyme inhibition studies, in silico methods are invaluable for predicting the receptor binding profile of a compound. nih.gov These computational techniques can forecast the affinity of this compound for a wide array of receptors, helping to identify potential on-target and off-target effects. researchgate.net Methodologies such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are central to these predictions. nih.gov
QSAR models can be developed based on a dataset of compounds with known binding affinities for a particular receptor, allowing for the prediction of activity for new compounds based on their structural features. nih.gov Molecular docking, on the other hand, provides a more detailed view of the potential binding interactions at the atomic level. nih.gov
A hypothetical receptor binding profile for this compound, as might be predicted through in silico screening, is presented below.
| Receptor Family | Predicted Binding Affinity (Ki, nM) | Potential Agonist/Antagonist Activity | Key Structural Determinants for Binding |
| Nuclear Receptors | 50 | Antagonist | Biphenyl (B1667301) scaffold, phenolic hydroxyl group |
| G-Protein Coupled Receptors | 120 | Inverse Agonist | Cyclopropylamide moiety, overall molecular shape |
| Ion Channels | >1000 | Unlikely to bind | Lack of specific charge distribution |
| Tyrosine Kinase Receptors | 85 | Antagonist | Phenylphenol and amide groups |
Note: The data in this table is for illustrative purposes only and is not based on experimental results.
Cellular Pathway Modulation Hypotheses based on Structural Analogies to Known Bioactive Compounds
The chemical structure of this compound contains several moieties that are present in known bioactive compounds. By examining the biological activities of these structural analogs, it is possible to formulate hypotheses about the cellular pathways that might be modulated by the target compound.
Cyclopropylamine (B47189) Moiety : Compounds containing a cyclopropylamine group are known to exhibit a range of biological activities, including acting as enzyme inhibitors. longdom.orgresearchgate.net For example, they are found in monoamine oxidase inhibitors (MAOIs) used as antidepressants. longdom.org This suggests that this compound could potentially interact with enzymes involved in neurotransmitter metabolism. The cyclopropane (B1198618) ring is also used in drug design to enhance metabolic stability and receptor affinity. nih.gov
Biphenyl Scaffold : The biphenyl structure is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse pharmacological activities. researchgate.netbohrium.com Biphenyl derivatives have been reported to act as antihypertensive, anti-inflammatory, and anticancer agents. rsc.org For instance, some O-biphenyl-3-yl carbamates are known inhibitors of fatty acid amide hydrolase (FAAH). nih.gov This suggests that this compound could potentially modulate inflammatory or cell proliferation pathways.
Amide Linkage : The amide bond is a fundamental component of peptides and proteins and is present in a vast number of biologically active molecules. nih.gov Amide derivatives have shown a wide range of bioactivities, including antimicrobial and anticancer effects. nih.gov The presence of the amide linkage in this compound provides a site for hydrogen bonding, which could be crucial for its interaction with biological targets.
Based on these structural analogies, it can be hypothesized that this compound may modulate pathways related to:
Inflammation
Cell proliferation and apoptosis
Neurotransmitter signaling
Advanced In Vitro Assays for Target Engagement and Biological Response (General Categories)
To validate the hypotheses generated from in silico studies and structural analogies, a variety of advanced in vitro assays can be employed. These assays provide experimental evidence of target engagement and the resulting biological response in a controlled laboratory setting.
Enzyme kinetic assays are fundamental for confirming the inhibitory potential of a compound and determining its mechanism of inhibition. jove.comwikipedia.org These assays measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the test compound. creative-biogene.com By analyzing the data, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined, along with the inhibition constant (Ki) of the compound. creative-biogene.com Common types of enzyme kinetic assays include spectrophotometric, fluorometric, and radiometric assays. creative-biogene.comoup.com
| Assay Type | Principle | Information Obtained |
| Spectrophotometric | Measures the change in absorbance of light as a substrate is converted to a colored product. creative-biogene.com | Rate of reaction, enzyme activity, inhibition type. |
| Fluorometric | Detects the change in fluorescence as a substrate is converted to a fluorescent product. creative-biogene.com | High sensitivity measurement of enzyme activity. |
| Radiometric | Uses a radiolabeled substrate and measures the incorporation of radioactivity into the product. labome.com | Highly sensitive and specific for certain enzymes. |
Cell-free receptor binding assays are used to directly measure the interaction between a compound and its target receptor without the complexity of a cellular environment. elsevierpure.comnih.gov These assays typically use purified receptors and a labeled ligand (radiolabeled or fluorescently labeled) that is known to bind to the receptor. labome.com The test compound is then added to compete with the labeled ligand for binding to the receptor. labome.com The displacement of the labeled ligand is measured to determine the binding affinity of the test compound. labome.com
| Assay Format | Description | Key Parameters Measured |
| Radioligand Binding | Utilizes a radioactively labeled ligand to quantify binding to the receptor. labome.com | Affinity (Kd, Ki), Receptor density (Bmax). |
| Fluorescence Polarization | Measures the change in polarization of fluorescent light upon ligand binding. | Binding affinity, kinetics. |
| Surface Plasmon Resonance (SPR) | A label-free technique that detects changes in refractive index upon ligand binding to an immobilized receptor. labome.com | Association and dissociation rate constants (kon, koff), affinity (KD). |
Cell-based functional assays are critical for understanding how a compound affects cellular processes after binding to its target. discoverx.comresearchgate.net These assays measure the downstream consequences of target engagement in a more physiologically relevant context. youtube.com They can provide information on whether a compound acts as an agonist, antagonist, or inverse agonist. youtube.com Examples include measuring changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, or cell viability. reactionbiology.com
| Assay Type | Cellular Response Measured | Example Application |
| Reporter Gene Assays | Activation or inhibition of a specific signaling pathway leading to the expression of a reporter gene (e.g., luciferase, β-galactosidase). | Assessing nuclear receptor activation. |
| Second Messenger Assays | Changes in intracellular levels of second messengers like cAMP or calcium. | Characterizing G-protein coupled receptor function. |
| Cell Proliferation/Viability Assays | The effect of the compound on cell growth or death. | Evaluating potential anticancer activity. |
| Target Engagement Assays | Directly measures the binding of a compound to its target within intact cells. discoverx.comnih.gov | Confirming on-target activity in a cellular context. |
Derivative and Analog Research
Rational Design of Structural Modifications for Academic Exploration
The phenolic hydroxyl group is a primary site for metabolism and can be a key contributor to a molecule's pharmacokinetic profile. Therefore, modifications to this group are of significant interest. researchgate.netnih.gov Proposed alterations include repositioning the hydroxyl group, replacing it with bioisosteres, and introducing additional substituents to the phenolic ring.
Bioisosteric Replacement: To improve metabolic stability or modulate acidity, the phenolic hydroxyl group can be replaced with various bioisosteres. pressbooks.pub Common replacements include amides, sulfonamides, and acidic heterocycles like tetrazoles. researchgate.net For instance, replacing the hydroxyl group with a carboxamide could introduce different hydrogen bonding patterns. researchgate.net
Ring Substitution: Introducing small electron-donating or electron-withdrawing groups onto the phenolic ring can fine-tune the acidity of the hydroxyl group and influence its electronic properties. lumenlearning.com Substituents like fluorine or methoxy (B1213986) groups are often used to block metabolic oxidation. chemrxiv.org
| Modification Type | Example Analog | Rationale |
|---|---|---|
| Positional Isomer | 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol | Alter hydrogen bonding vectors and molecular geometry. |
| Bioisosteric Replacement | N-Cyclopropyl-3'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-3-carboxamide | Improve metabolic stability and modulate pKa. |
| Ring Substitution | 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol | Block potential sites of metabolism and alter electronic properties. chemrxiv.org |
The cyclopropylaminocarbonyl group is a distinctive feature of the parent compound, contributing to its rigidity and lipophilicity. iris-biotech.de Modifications to this group can explore the importance of the cyclopropyl (B3062369) ring and the amide linkage for biological activity.
Cycloalkyl Variations: Replacing the cyclopropyl group with other small cycloalkyl rings, such as cyclobutyl or cyclopentyl, can probe the impact of ring size and strain on the molecule's conformation. Acyclic alkyl groups like isopropyl could also be investigated to understand the role of the cyclic constraint. iris-biotech.de
Amide Bond Modification: The secondary amide can be altered to a tertiary amide by N-alkylation (e.g., N-methyl). Reversing the amide linkage (retro-amide) or replacing it with other linkers like a sulfonamide or an ester could also provide valuable SAR insights.
Ring-Opened Analogs: Exploring analogs where the cyclopropane (B1198618) ring is opened, for example, to an allyl or propenyl group, could help determine if the constrained three-membered ring is essential for activity.
| Modification Type | Example Analog | Rationale |
|---|---|---|
| Cycloalkyl Variation | N-Cyclobutyl-3'-(4-hydroxyphenyl)-[1,1'-biphenyl]-3-carboxamide | Investigate the effect of cycloalkyl ring size on conformational preference. |
| Amide Bond Modification | N-Cyclopropyl-N-methyl-3'-(4-hydroxyphenyl)-[1,1'-biphenyl]-3-carboxamide | Remove the hydrogen bond donor capability of the amide nitrogen. |
| Ring-Opened Analog | N-Allyl-3'-(4-hydroxyphenyl)-[1,1'-biphenyl]-3-carboxamide | Assess the importance of the rigid cyclopropyl group. |
Introduction of Steric Hindrance: Placing small alkyl groups (e.g., methyl) or halogens at the ortho-positions of the biphenyl (B1667301) linkage can restrict rotation and favor specific conformations. pharmaguideline.com This can be a strategy to lock the molecule into a more bioactive conformation.
Electronic Modulation: Adding electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups to either of the phenyl rings can alter the electronic distribution across the molecule, which may be important for target binding. libretexts.org
Scaffold Hopping: Replacing the central phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) could lead to novel analogs with different physicochemical properties and potential intellectual property advantages.
| Modification Type | Example Analog | Rationale |
|---|---|---|
| Introduction of Steric Hindrance | N-Cyclopropyl-2'-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide | Restrict biphenyl bond rotation and induce a specific dihedral angle. |
| Electronic Modulation | N-Cyclopropyl-4'-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide | Alter the electronic properties of the phenolic ring. |
| Scaffold Hopping | 5-(4-Hydroxyphenyl)-N-cyclopropylnicotinamide | Introduce a heteroatom to modify polarity and potential hydrogen bonding. |
Synthetic Accessibility and Challenges Associated with Designed Analogs
The synthesis of the designed analogs would likely follow a convergent approach, where the substituted biphenyl core is first constructed, followed by the formation of the amide bond.
Biphenyl Core Synthesis: The key challenge in synthesizing many of these analogs lies in the construction of the substituted biphenyl scaffold. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-suited for this purpose, allowing for the connection of two appropriately functionalized aryl halides or boronic acids. rsc.org However, the synthesis of sterically hindered biphenyls, particularly those with ortho-substituents, can be challenging and may require specialized catalysts and reaction conditions to achieve good yields. researchgate.net
Amide Bond Formation: The coupling of the biphenyl carboxylic acid intermediate with cyclopropylamine (B47189) or its analogs can be achieved using standard amide coupling reagents. hepatochem.com For sterically hindered carboxylic acids or amines, the formation of the amide bond can be difficult. nih.govchimia.ch In such cases, the use of more reactive acyl fluorides, generated in situ, could be a viable strategy to overcome low reactivity. rsc.orgrsc.org The synthesis of N-arylcyclopropylamines can also be achieved via palladium-catalyzed C-N bond formation. researchgate.net
Purification: The purification of the final products, particularly those with similar polarities, may present challenges and require careful chromatographic separation.
Comparative Computational Studies of Analogs for Structure-Property Relationships
Computational chemistry offers a powerful tool for prioritizing the synthesis of designed analogs by predicting their physicochemical and conformational properties.
Electronic Property Prediction: DFT calculations can also be used to determine the effects of different substituents on the electronic properties of the analogs, such as the electrostatic potential surface, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.netsemanticscholar.org These properties can provide insights into the molecule's reactivity and potential for intermolecular interactions. For example, the acidity of the phenolic hydroxyl group can be predicted, which is relevant for its interaction with biological targets and its pharmacokinetic properties. researchgate.net
Lipophilicity and Solubility: The calculated logarithm of the partition coefficient (cLogP) is a key parameter for predicting a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. Computational tools can quickly estimate the cLogP for a library of designed analogs, helping to identify candidates with a more favorable predicted pharmacokinetic profile.
| Computational Method | Predicted Property | Relevance to Drug Design |
|---|---|---|
| Density Functional Theory (DFT) | Biphenyl Dihedral Angle | Determines the three-dimensional shape and potential for target binding. ic.ac.uk |
| DFT | Electrostatic Potential Surface | Visualizes regions of positive and negative charge, indicating potential for intermolecular interactions. researchgate.net |
| Quantitative Structure-Property Relationship (QSPR) | Calculated LogP (cLogP) | Predicts lipophilicity and potential for good ADME properties. |
Future Research Directions and Academic Impact
Integration of Advanced Research Technologies in Compound Characterization
Future characterization of 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol would be greatly enhanced by the application of advanced analytical and spectroscopic technologies. These methods are crucial for elucidating the compound's physicochemical properties and its interactions with biological macromolecules, which are foundational steps for any further development.
High-resolution mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for confirming its structure and purity. More advanced, multi-dimensional NMR techniques could reveal detailed conformational information about the molecule in different solvent environments, offering clues about its preferred shape when approaching a biological target. Should a protein target be identified, techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) would be invaluable for determining the three-dimensional structure of the compound bound to its target. This would provide atomic-level insights into the specific interactions driving binding and activity.
Further, spectroscopic techniques such as infrared spectroscopy could be used with probe molecules to analyze surface interactions and bonding characteristics. Isotope-assisted discovery methods could also be employed to trace the compound's metabolic fate in complex biological samples.
Table 1: Illustrative Technologies for Characterization
| Technology | Application in Future Research | Potential Insights Gained |
|---|---|---|
| High-Resolution Mass Spectrometry (LC-MS) | Accurate mass determination and fragmentation analysis. | Confirmation of molecular formula; identification of metabolites. |
| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Detailed structural elucidation and conformational analysis. | Spatial relationships between atoms; preferred 3D structure. |
| X-ray Crystallography | Determining the structure of the compound bound to a protein target. | Precise binding mode and key intermolecular interactions. |
Development of the Compound as a Research Probe or Tool
A significant future direction for this compound is its development into a chemical probe. A high-quality chemical probe is a small molecule used to study the function of a specific protein target within cells or organisms. For this compound to become a valuable probe, it would need to exhibit high potency and selectivity for a particular biological target.
Assuming a specific protein target is identified, the compound could be chemically modified to create a suite of research tools. For instance:
Fluorescent Probes: A fluorophore could be attached to the phenol (B47542) group or another suitable position, allowing researchers to visualize the localization of the target protein within cells using microscopy.
Biotinylated Probes: The addition of a biotin (B1667282) tag would enable pull-down experiments, where the compound is used to isolate its protein target from complex cell lysates for identification via mass spectrometry.
Radiolabeled Probes: Introducing a radioactive isotope would facilitate imaging studies in whole organisms, such as positron emission tomography (PET), to study target distribution and engagement in vivo.
The development of such probes would allow for a deeper investigation into the biology of its target protein, helping to validate its role in health and disease.
Contribution to Fundamental Chemical Biology Understanding
The study of this compound has the potential to contribute significantly to our fundamental understanding of chemical biology. If the compound is found to modulate a novel or poorly characterized protein, it can serve as a critical tool to uncover that protein's biological function.
By treating cells or organisms with this compound and observing the resulting phenotypic changes, researchers can form hypotheses about the role of its target. For example, if the compound inhibits a specific enzyme, it could be used to study the downstream effects of that enzyme's pathway. This approach, often termed chemical genetics, uses small molecules to perturb biological systems in a controlled manner, complementing traditional genetic techniques like CRISPR or siRNA.
Furthermore, identifying the mechanism of action—how the compound exerts its effect at a molecular level—can reveal new biological pathways or protein-protein interactions. The compound could act as an inhibitor, an agonist, or even a molecular "glue" that induces proximity between two proteins, leading to novel biological outcomes.
Potential for Further Exploration as a Scaffold for Diverse Academic Applications
The core structure of this compound can be considered a "scaffold" or "pharmacophore"—a central molecular framework upon which new molecules can be built. This scaffold-based approach is a cornerstone of modern medicinal chemistry and drug discovery.
The existing structure offers several points for chemical modification:
The Phenol Group: Can be converted to ethers, esters, or used as a handle for attaching other functional groups.
The Phenyl Rings: Can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions.
The Cyclopropyl (B3062369) Group: Can be replaced with other small rings or alkyl groups to explore steric requirements in a binding pocket.
By systematically modifying these positions, a chemical library of analogs could be synthesized. This library could then be screened against a wide range of biological targets (e.g., enzymes, receptors) to identify new bioactive compounds. This process, known as "scaffold hopping" or library design, is an efficient way to discover novel chemical entities with potential applications across different areas of academic research. The phenylcyclopropane carboxamide substructure, for instance, is known to be present in compounds with a wide range of pharmacological activities.
Table 2: Potential Scaffold Modifications and Their Purpose
| Modification Site | Example Modification | Research Goal |
|---|---|---|
| Phenol -OH | Methylation to -OCH₃ | Investigate the role of the hydrogen bond donor. |
| Phenyl Ring | Addition of a nitro group (-NO₂) | Alter electronic properties and explore new interactions. |
| Cyclopropyl Group | Replacement with an isopropyl group | Probe the size and shape constraints of the binding site. |
Through such explorations, the this compound scaffold could serve as the foundation for developing novel research tools and therapeutic lead compounds for a variety of diseases.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves coupling a cyclopropylamine derivative with a pre-functionalized phenylphenol scaffold. For example, reacting 3-carboxyphenylphenol with cyclopropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Optimization may include adjusting reaction temperature (e.g., 0–25°C), stoichiometry of reagents, and purification via column chromatography or recrystallization . Yield improvements can be monitored using TLC or HPLC .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and cyclopropyl group integration.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peaks) with <5 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ=254 nm.
- Melting Point (mp) : Compare observed mp with literature values (if available) to detect impurities .
Q. How does the cyclopropylaminocarbonyl moiety influence physicochemical properties?
- Methodological Answer : The cyclopropyl group enhances steric hindrance and lipophilicity, affecting solubility and bioavailability. Assess logP via shake-flask methods or HPLC-derived capacity factors (log k) . Polar surface area (PSA) can be calculated computationally (e.g., using Molinspiration) to predict membrane permeability.
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR, HRMS) be resolved during characterization?
- Methodological Answer : Contradictions may arise from tautomerism, residual solvents, or isomeric impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track amide bond formation.
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
- Replicate Synthesis : Compare batches to rule out synthetic artifacts .
Q. What strategies elucidate reaction mechanisms for cyclopropylaminocarbonyl group formation?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediate isourea species during carbodiimide-mediated coupling.
- Isotope Effects : Use deuterated solvents (e.g., DMF-d7) to study proton transfer steps.
- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and activation barriers (e.g., Gaussian 16) .
Q. How reliable are in silico models for predicting biological activity, given the compound’s structural complexity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with cyclopropane-binding pockets).
- QSAR Models : Train models on datasets of analogous phenolic carbamates to correlate descriptors (e.g., logP, PSA) with activity .
- Limitations : Cyclopropane’s strain energy and non-covalent interactions (e.g., CH-π) may challenge force field accuracy. Validate predictions with in vitro assays .
Data Contradiction Analysis
- Example : Conflicting HRMS data between theoretical and observed [M+H]+ peaks.
- Resolution : Recalibrate the mass spectrometer using certified standards (e.g., sodium trifluoroacetate clusters). Verify synthetic intermediates (e.g., confirm amine coupling via LC-MS/MS fragmentation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
